molecular formula C22H21N5O3 B2888045 8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887454-66-2

8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2888045
CAS No.: 887454-66-2
M. Wt: 403.442
InChI Key: KCOUJDXLKSXLKU-UHFFFAOYSA-N
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Description

The compound “8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups including a furan ring, a benzyl group, and an imidazo[2,1-f]purine dione group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring, benzyl group, and imidazo[2,1-f]purine dione group would all contribute to the overall structure .

Scientific Research Applications

Angiogenesis Inhibition

Research by Braud et al. (2003) explored compounds related to the furan-2-ylmethyl group for their potential as inhibitors of angiogenesis, a critical process in tumor growth and metastasis. Although the specific chemical was not directly studied, related furan derivatives were synthesized and evaluated, indicating the relevance of furan derivatives in antiangiogenic strategies (Braud, Duflos, Le Baut, Renard, Pfeiffer, & Tucker, 2003).

Serotonin and Dopamine Receptor Activity

A study by Zagórska et al. (2015) synthesized and tested a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, which include structures related to the queried compound. These derivatives showed affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, with some exhibiting potent ligand activity. Such compounds have potential applications in developing antidepressant and anxiolytic drugs (Zagórska et al., 2015).

Antimicrobial Activity

Miranda and Gundersen (2009) designed 4-substituted 1-(p-methoxybenzyl)imidazoles to mimic the structure of potent antimycobacterial purines, including furan derivatives. This study indicates the potential of furan-containing compounds, such as the one , in developing new antimycobacterial agents (Miranda & Gundersen, 2009).

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-6-4-7-16(10-14)12-27-20(28)18-19(24(3)22(27)29)23-21-25(15(2)11-26(18)21)13-17-8-5-9-30-17/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOUJDXLKSXLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CC5=CC=CO5)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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